2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride
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Overview
Description
2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a pyrrolidinyl group at the 5-position. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride typically involves the following steps:
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction. Pyrrolidine is reacted with a suitable pyridine derivative under controlled conditions to form the desired pyrrolidinyl-substituted pyridine.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The pyrrolidinyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The chlorine atom at the 2-position can participate in hydrogen bonding or electrostatic interactions, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(pyrrolidin-2-yl)pyridine hydrochloride
- 2-chloro-5-(pyrrolidin-4-yl)pyridine hydrochloride
- 2-chloro-5-(piperidin-3-yl)pyridine hydrochloride
Uniqueness
2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride is unique due to the specific positioning of the pyrrolidinyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom at the 2-position also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
CAS No. |
2031260-83-8 |
---|---|
Molecular Formula |
C9H12Cl2N2 |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
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